
4-(1,3-Benzodioxol-5-ylmethyl)-1lambda~6~,4-thiazinane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(1,3-Benzodioxol-5-ylmethyl)-1lambda~6~,4-thiazinane-1,1-dione" is a chemical entity that appears to be related to a class of heterocyclic compounds that include thiazinane and benzodioxol moieties. These types of compounds are of interest due to their potential biological activities and their use in various chemical transformations.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the synthesis of 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones was achieved through a one-step reaction involving 2-aminobenzenethiols and 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones, which likely proceeds via nucleophilic substitution, ring opening, and intramolecular cyclization . Similarly, the synthesis of various thiazolidine-2,4-dione derivatives with hypoglycemic and hypolipidemic activities has been reported, indicating the importance of the thiazolidine ring for biological activity . Moreover, the synthesis of 4H-benzo[1,4]thiazin-3-one and 1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,4]thiazin-3-one derivatives from 1,5-difluoro-2,4-dinitrobenzene has been described, showcasing the use of urea-hydrogen peroxide for the introduction of the sulfone group and microwave assistance for intramolecular cyclization .
Molecular Structure Analysis
The molecular structures of synthesized compounds are typically confirmed using various analytical techniques. In the case of benzo[1,4]thiazino isoindolinones, the structures were established by FTIR, 1H NMR, 13C NMR, HRMS, and X-ray crystallographic analysis . These techniques provide detailed information about the molecular framework, functional groups, and three-dimensional arrangement of atoms within the molecules.
Chemical Reactions Analysis
The chemical reactivity of thiazine derivatives can be quite diverse. Alkylation reactions have been studied, with sodium salts of 3Н-benzo[e][1,3]thiazine-2,4-diones being alkylated at position 3, and regioselective alkylation observed for 2-(arylimino)-2,3-dihydrobenzo[e][1,3]-thiazin-4-ones . Additionally, transformations of benzimidazol-2-yl di- or tri-thiocarbonates into [1,3,5]thiadiazino[3,2-a]benzimidazole-2,4(3H)-diones under heating with triethylamine have been reported .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "4-(1,3-Benzodioxol-5-ylmethyl)-1lambda~6~,4-thiazinane-1,1-dione" are not detailed in the provided papers, related compounds exhibit properties that are influenced by their molecular structure. For instance, the presence of the thiazolidine ring is essential for the hypoglycemic and hypolipidemic activities of certain derivatives . The introduction of various substituents can significantly affect the biological activity and toxicity of these compounds . The solubility, melting points, and stability of these compounds can be inferred from their structural analogs and are important for their practical application in medicinal chemistry and other fields.
Wissenschaftliche Forschungsanwendungen
Inhibitors of HCV NS5B Polymerase
4-(1,1-Dioxo-1,4-dihydro-1lambda(6)-benzo[1,4]thiazin-3-yl)-5-hydroxy-2H-pyridazin-3-ones, analogs to the specified chemical, have been discovered as potent inhibitors of the HCV NS5B polymerase. Compound 3a, in particular, showed strong inhibitory activities in biochemical and replicon assays, along with good stability toward human liver microsomes (Ellis et al., 2008).
Novel Tricycles Synthesis
Research has focused on developing novel tricycles based on structures like 4H-benzo[1,4]thiazin-3-one and 1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,4]thiazin-3-one. These tricycles integrate two privileged structures into one skeleton, providing a new avenue for synthetic chemistry (Li et al., 2007).
Synthesis of Derivatives
The synthesis and characterization of new derivatives involving 1,3-oxazepane-4,7-dione and N-Bromo amines 1,3-oxazepane-4,7-dione derivatives have been explored. This includes employing Schiff's bases and reactions in inert solvents (AL-Hiti & Abdalgabar, 2022).
Fused Heterocycles Synthesis
A procedure for synthesizing benzo[e][1,3]thiazine-2,4-diones from benzamides has been reported. This methodology led to the formation of novel sulfur and selenium heterocycles, expanding the scope of heterocyclic chemistry (Wright, 2001).
Synthesis of Novel Benzothiazepines
Efficient synthesis methods for novel 2,3,4-trisubstituted 1,5-benzothiazepines incorporating the 1,3-benzodioxol nucleus have been developed. These compounds were synthesized by specific reactions and characterized using various spectroscopic analyses (Chauhan et al., 2008).
Safety And Hazards
- This compound is considered hazardous according to the OSHA Hazard Communication Standard.
- It is harmful if swallowed.
- Precautions include avoiding ingestion, washing hands thoroughly after handling, and not eating, drinking, or smoking during use.
- In case of ingestion, seek medical attention.
- No other specific hazards have been identified.
Zukünftige Richtungen
Research on this compound should focus on:
- Synthetic Pathways : Develop efficient synthetic routes.
- Biological Activity : Investigate its potential as an anticancer agent.
- Mechanistic Studies : Understand its mode of action.
- Structure–Activity Relationships : Optimize analogs for improved efficacy.
Please note that the information provided is based on available data, and further research is essential to fully understand the compound’s properties and potential applications.
Eigenschaften
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-1,4-thiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c14-18(15)5-3-13(4-6-18)8-10-1-2-11-12(7-10)17-9-16-11/h1-2,7H,3-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLNTZCWNRIIOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Benzodioxol-5-ylmethyl)-1lambda~6~,4-thiazinane-1,1-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[[2-(4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2503327.png)
![1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2503328.png)
![Ethyl 4-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2503329.png)

![Methyl2-((2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]ethyl)thio)acetate](/img/structure/B2503331.png)
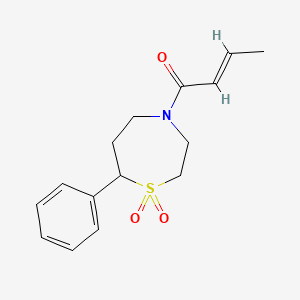
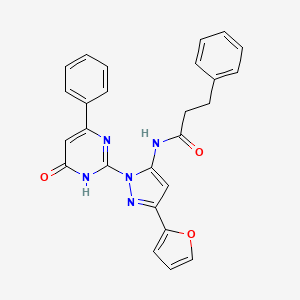
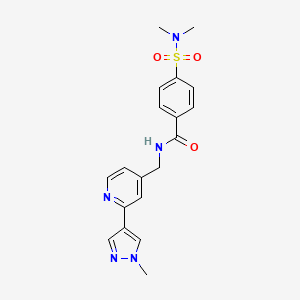

![5-[1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]piperidin-2-yl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B2503340.png)

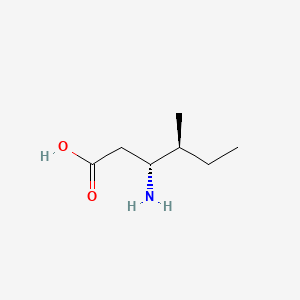
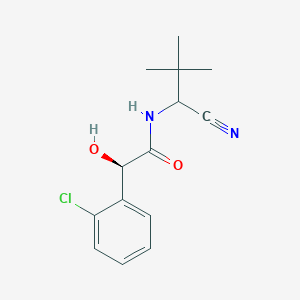
![[5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-nitrobenzoate](/img/structure/B2503349.png)